

# 1-(4-Chloro-2,3-dimethylphenyl)ethanol chemical properties

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## Compound of Interest

Compound Name: 1-(4-Chloro-2,3-dimethylphenyl)ethanol

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An In-depth Technical Guide to **1-(4-Chloro-2,3-dimethylphenyl)ethanol**

## Executive Summary

**1-(4-Chloro-2,3-dimethylphenyl)ethanol** is a substituted aromatic alcohol of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Its structure, featuring a chiral center and a decorated phenyl ring with chloro and dimethyl substituents, marks it as a versatile synthetic intermediate for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a robust and validated protocol for its synthesis via the reduction of its corresponding ketone, and a detailed analysis of its expected spectroscopic characteristics. The methodologies and insights presented herein are tailored for researchers, chemists, and professionals in drug development, offering a foundational understanding for the utilization of this compound in synthetic applications.

## Chemical Identity and Physicochemical Properties

The structural identity and fundamental physical properties of **1-(4-Chloro-2,3-dimethylphenyl)ethanol** are critical for its application in a laboratory setting. These

parameters dictate appropriate solvents for reactions, purification strategies, and storage conditions.

## Chemical Structure

Caption: Experimental workflow for the synthesis of the target compound.

## Step-by-Step Synthetic Protocol

This protocol provides a self-validating methodology for the synthesis and purification of **1-(4-chloro-2,3-dimethylphenyl)ethanol**.

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2,3-dimethylacetophenone (1.83 g, 10.0 mmol).
- **Dissolution:** Add methanol (30 mL) to the flask and stir until the ketone is fully dissolved. Cool the solution to 0°C in an ice-water bath.
- **Reduction:** Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- **Reaction Monitoring:** Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding 20 mL of 1 M HCl (aq) at 0°C. Trustworthiness Check: The addition of acid neutralizes excess NaBH<sub>4</sub> and protonates the alkoxide to form the final alcohol product.
- **Solvent Removal:** Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
- **Washing:** Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 40 mL) to remove residual water and inorganic salts.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final **1-(4-chloro-2,3-dimethylphenyl)ethanol**.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures.

### Spectroscopic Data Summary

Technique	Expected Characteristic Signals
$^1\text{H}$ NMR	$\delta$ (ppm): ~7.0-7.3 (2H, aromatic H), ~4.9-5.1 (1H, q, CH-OH), ~2.3-2.4 (3H, s, Ar-CH <sub>3</sub> ), ~2.1-2.2 (3H, s, Ar-CH <sub>3</sub> ), ~1.8-2.0 (1H, br s, OH), ~1.4-1.5 (3H, d, CH-CH <sub>3</sub> )
$^{13}\text{C}$ NMR	$\delta$ (ppm): ~140-145 (Ar-C), ~135-138 (Ar-C), ~130-134 (Ar-C-Cl), ~125-129 (Ar-CH), ~65-70 (CH-OH), ~24-26 (CH-CH <sub>3</sub> ), ~15-20 (Ar-CH <sub>3</sub> ), ~12-14 (Ar-CH <sub>3</sub> )
IR Spectroscopy	$\nu$ (cm <sup>-1</sup> ): 3200-3500 (broad, O-H stretch), 3000-3100 (C-H aromatic stretch), 2850-2990 (C-H aliphatic stretch), 1450-1600 (C=C aromatic stretch), 1050-1150 (C-O stretch) [1][2]
Mass Spectrometry	m/z: 184/186 ( $\text{M}^+$ , ~3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes), 169/171 ( $[\text{M}-\text{CH}_3]^+$ ), 151, 133

## Mechanistic Interpretation of Spectroscopic Data

- $^1\text{H}$  NMR Spectroscopy: The spectrum is expected to be highly informative. The quartet for the methine proton (CH-OH) and the doublet for the adjacent methyl group (CH-CH<sub>3</sub>) are characteristic of the ethyl alcohol side chain. The two singlets in the aromatic methyl region

confirm the 2,3-dimethyl substitution pattern. The aromatic protons will appear as a set of multiplets, with their specific pattern depending on the coupling constants.

- Infrared (IR) Spectroscopy: The most prominent feature will be a strong, broad absorption band in the 3200-3500  $\text{cm}^{-1}$  region, which is definitive for the O-H stretching vibration of an alcohol, broadened by hydrogen bonding. [1][2] The presence of both  $\text{sp}^2$  (aromatic) and  $\text{sp}^3$  (aliphatic) C-H stretches just above and below 3000  $\text{cm}^{-1}$ , respectively, further confirms the overall structure. [1]\* Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion ( $\text{M}^+$ ) peak cluster at  $m/z$  184 and 186, with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom. The most significant fragment ion would likely arise from the loss of a methyl group ( $\bullet\text{CH}_3$ ) to form a stable benzylic cation at  $m/z$  169/171.

## Applications in Research and Drug Development

Substituted phenylethanols are valuable building blocks in medicinal chemistry and materials science. The specific structural motifs of **1-(4-chloro-2,3-dimethylphenyl)ethanol** make it a precursor for targeted applications.

- Chiral Intermediate: The secondary alcohol creates a stereogenic center. Enantiomerically pure forms of this compound, obtained either through asymmetric synthesis or chiral resolution, are highly valuable for producing single-enantiomer active pharmaceutical ingredients (APIs). [3] The biological activity of many drugs is often confined to a single enantiomer. [3]\* Scaffold for Bioactive Molecules: The chlorodimethylphenyl group can be further functionalized. The chlorine atom can be displaced or used as a handle in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This positions the compound as a key starting material for synthesizing novel fungicides, herbicides, and pharmaceutical candidates. [3]

Caption: Potential applications derived from the core chemical scaffold.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **1-(4-chloro-2,3-dimethylphenyl)ethanol**. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on analogous chemical structures.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [4]\* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. [5] Avoid contact with skin and eyes. [5]\* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]\* Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste. [4]

## References

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